molecular formula C19H22N2O2 B3013870 N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide CAS No. 2411299-76-6

N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No. B3013870
M. Wt: 310.397
InChI Key: GGZBIBUNLHAFOJ-UHFFFAOYSA-N
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Description

N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PPM-18 and has been studied extensively for its biological and biochemical properties.

Mechanism Of Action

PPM-18 exerts its biological effects by modulating the activity of specific ion channels in the brain, including the voltage-gated sodium channels and the transient receptor potential vanilloid 1 (TRPV1) channels. PPM-18 has been shown to inhibit the activity of these channels, resulting in a decrease in neuronal excitability and a reduction in the release of neurotransmitters.

Biochemical And Physiological Effects

PPM-18 has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that PPM-18 can reduce seizure activity and protect against neuronal damage in animal models of epilepsy and stroke. Additionally, PPM-18 has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of PPM-18 is its potent anticonvulsant and neuroprotective properties, making it a valuable tool for studying the mechanisms underlying neurological disorders. However, one of the limitations of PPM-18 is its complex synthesis, which requires specific equipment and expertise.

Future Directions

There are several potential future directions for the study of PPM-18. One area of interest is the development of more efficient and cost-effective synthesis methods for PPM-18. Additionally, further studies are needed to determine the safety and efficacy of PPM-18 in human clinical trials. Finally, PPM-18 may have potential applications in other fields, such as the treatment of chronic pain and inflammatory disorders.

Synthesis Methods

The synthesis of PPM-18 involves a multi-step process that requires specific equipment and expertise. The initial step involves the reaction of 3-propoxybenzaldehyde with pyridine-3-carboxaldehyde in the presence of a base to yield the corresponding imine. The imine is then reduced using sodium borohydride to produce the corresponding amine. The final step involves the reaction of the amine with prop-2-enoyl chloride in the presence of a base to yield PPM-18.

Scientific Research Applications

PPM-18 has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Studies have shown that PPM-18 has potent anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

N-[(3-propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-11-23-18-9-5-7-16(12-18)14-21(19(22)4-2)15-17-8-6-10-20-13-17/h4-10,12-13H,2-3,11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBIBUNLHAFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CN(CC2=CN=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide

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